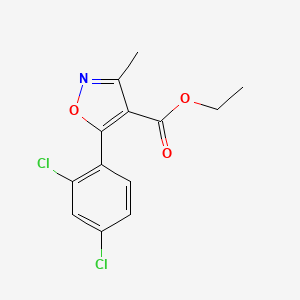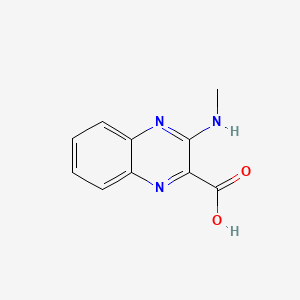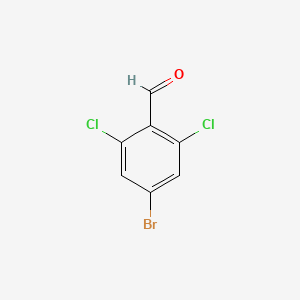
4-Bromo-2,6-dichlorobenzaldehyde
Descripción general
Descripción
4-Bromo-2,6-dichlorobenzaldehyde is an organic compound with a molecular weight of 253.91 . It is a solid substance at room temperature . The IUPAC name for this compound is 4-bromo-2,6-dichlorobenzaldehyde .
Synthesis Analysis
The synthesis of 2,6-dichlorobenzaldehyde, a related compound, involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light .Molecular Structure Analysis
The InChI code for 4-Bromo-2,6-dichlorobenzaldehyde is 1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H . The InChI key is FXYQBYXIEVCPHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2,6-dichlorobenzaldehyde is a solid at room temperature . It has a molecular weight of 253.91 .Aplicaciones Científicas De Investigación
-
Optical Behavior Study
- Field : Material Science
- Application : 4-Bromo-2,6-dichlorobenzaldehyde is used in the growth of organic nonlinear optical crystals .
- Method : The optical properties of a 4B2MBN crystal were studied using UV-Vis analysis .
- Results : The results of this study are not explicitly mentioned in the source .
-
Synthesis and Characterization
- Field : Organic Chemistry
- Application : 4-Bromo-2,6-dichlorobenzaldehyde is used in the synthesis and characterization of photoactive molecules .
- Method : The angle between the surface normal vectors of the mean planes for the two phenyl rings was determined using Olex2 .
- Results : The results of this study are not explicitly mentioned in the source .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2,6-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQBYXIEVCPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichlorobenzaldehyde | |
Synthesis routes and methods
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

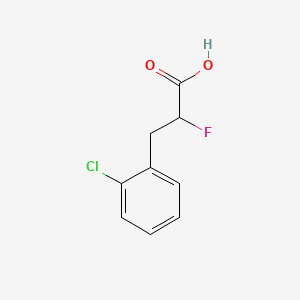
![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)

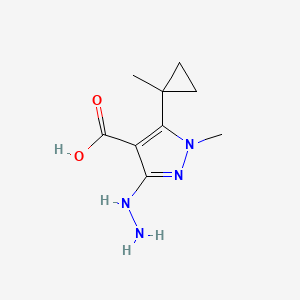
![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)
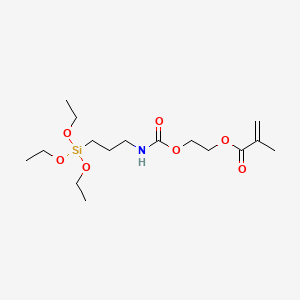
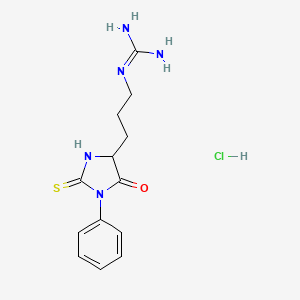
![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)
